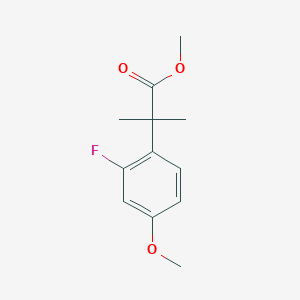

Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate

Description

Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate is an ester derivative featuring a fluorinated aromatic ring with a methoxy substituent. Its structure combines a branched 2-methylpropanoate backbone with a 2-fluoro-4-methoxyphenyl group.

Properties

Molecular Formula |

C12H15FO3 |

|---|---|

Molecular Weight |

226.24 g/mol |

IUPAC Name |

methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate |

InChI |

InChI=1S/C12H15FO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3 |

InChI Key |

CHOSLGACABJLFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)OC)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate typically involves the esterification of 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: The major product is 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid.

Reduction: The major product is 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanol.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substituents on the phenyl ring critically determine the compound’s electronic, steric, and functional characteristics. Key comparisons include:

Electronic Effects

- Fluorine (Target Compound) : Fluorine is a moderately electron-withdrawing group (-I effect), increasing the aryl ring’s electrophilicity and enhancing metabolic stability in drug candidates.

- Methoxy () : The methoxy group is electron-donating (+M effect), activating the ring toward electrophilic substitution but reducing oxidative stability compared to fluorine.

- Bromine () : Bromine’s -I effect is weaker than fluorine’s, but its larger size increases steric hindrance. Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s utility as a leaving group.

- Nitro () : The nitro group is strongly electron-withdrawing, deactivating the ring and reducing reactivity in nucleophilic environments.

Steric Effects

- 4-Bromo () : A single para-bromo substituent imposes less steric strain than ortho-fluoro.

- Chlorobutanoyl (): The 4-chlorobutanoyl group introduces a flexible aliphatic chain, increasing molecular weight and lipophilicity.

Physical and Chemical Properties

Table 1 summarizes key properties of structurally related compounds:

*Estimated based on analogous structures.

Solubility and Stability

- The target compound’s fluorine and methoxy groups likely improve solubility in polar aprotic solvents (e.g., DMF) compared to purely hydrocarbon analogs.

- Brominated derivatives (e.g., ) exhibit lower solubility in water due to increased molecular weight and halogen hydrophobicity.

- Nitro-substituted compounds () are poorly soluble in organic solvents but stable under acidic conditions.

Biological Activity

Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-fluoro-4-methoxyphenol with appropriate acylating agents. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry, which confirm its molecular structure and purity.

This compound is believed to exert its biological effects through modulation of specific receptor pathways. Preliminary studies suggest that it may act as a negative allosteric modulator (NAM) for metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neuropsychiatric disorders. The compound's interaction with mGluR2 could influence glutamatergic signaling, potentially offering therapeutic benefits in conditions such as schizophrenia and anxiety disorders .

Pharmacological Effects

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's IC50 values indicate potent activity, with some studies reporting values as low as 5 nM against specific tumor types .

- Neuroprotective Properties : Research has indicated that compounds similar to this compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases .

- Antimicrobial Activity : Some derivatives of this compound have shown antimicrobial properties, suggesting a broader range of biological activities that could be explored for therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Case Study 1 : A study involving the administration of this compound in rodent models demonstrated significant reductions in anxiety-like behaviors, supporting its potential use in treating anxiety disorders .

- Case Study 2 : In cancer research, a series of experiments evaluated the cytotoxic effects on prostate and leukemia cell lines, confirming the compound's ability to induce apoptosis in these cells .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.